molecular formula C13H16N2O3 B2757375 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid CAS No. 1239785-91-1

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid

Cat. No. B2757375
CAS RN: 1239785-91-1
M. Wt: 248.282
InChI Key: STHTZZDWVMWGDP-UHFFFAOYSA-N
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Description

“6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid” is a chemical compound with the linear formula C9 H8 N2 O3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of indazole compounds, which includes “this compound”, has been a topic of interest in recent years. The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9 H8 N2 O3 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature .

Scientific Research Applications

Applications in Corrosion Inhibition

One scientific application involves derivatives of hexanoic acid, specifically in the context of corrosion inhibition. Schiff's bases derived from hexanoic acid, such as 2-amino-6-((4-dimethylamino)benzylideneamino) hexanoic acid, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds, including the use of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid derivatives, show significant potential due to their high inhibition efficiency, suggesting a valuable application in protecting metals from corrosion in industrial contexts (Gupta et al., 2016).

Liquid Crystalline Properties

Derivatives of hexanoic acid, including those similar to this compound, have been synthesized and analyzed for their liquid crystalline properties. Studies show that these compounds exhibit liquid crystalline behavior, which can be utilized in the synthesis of new macromolecules with side chain liquid crystals. This opens avenues for their application in advanced materials and display technologies (López-Velázquez et al., 2012).

Single-Molecule Magnets

Hexanoic acid derivatives have been instrumental in the development of novel hexametallic MnIII single-molecule magnets. These compounds demonstrate single-molecule magnet behavior, which is crucial for the advancement of molecular spintronics. The thioester group functionalization of these compounds, possibly including this compound derivatives, could offer new pathways for connecting devices in molecular electronics (Rojas-Dotti & Martínez-Lillo, 2017).

Role in Synthetic Chemistry and Material Science

6-Aminohexanoic acid, a compound related to this compound, serves as a crucial structural element in the synthesis of modified peptides and polyamide synthetic fibers. Its applications extend beyond the clinical antifibrinolytic use, highlighting the versatility of hexanoic acid derivatives in chemical synthesis and the materials industry (Markowska et al., 2021).

properties

IUPAC Name

6-(3-oxo-1H-indazol-2-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14-15/h3-4,6-7,14H,1-2,5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHTZZDWVMWGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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